![molecular formula C18H22N2O4S B6089433 N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 receptor (AT2R), which is known to play a key role in pain transmission and inflammation. EMA401 has shown promising results in preclinical and clinical trials and has the potential to become a new treatment option for chronic pain patients.
Mecanismo De Acción
EMA401 acts as a highly selective antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which is known to play a key role in pain transmission and inflammation. By blocking the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, EMA401 reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a good safety profile and minimal side effects in preclinical and clinical trials. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. EMA401 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMA401 has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which allows for precise targeting of pain-sensing neurons. It has also been shown to have a good safety profile and minimal side effects, making it a suitable candidate for use in animal models. However, EMA401 has limitations in terms of its availability and cost, which may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research on EMA401. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the investigation of its potential use in other pain conditions, such as neuropathic pain associated with diabetes and fibromyalgia. Additionally, further studies are needed to better understand the mechanism of action of EMA401 and its potential interactions with other pain medications.
Métodos De Síntesis
EMA401 is synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The first step involves the formation of the beta-alanine intermediate, which is then coupled with the 4-ethoxyphenylalanine to form the dipeptide intermediate. This intermediate is then reacted with the phenylmethanesulfonyl chloride to form EMA401.
Aplicaciones Científicas De Investigación
EMA401 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in various animal models of neuropathic and inflammatory pain. In clinical trials, EMA401 has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.
Propiedades
IUPAC Name |
N-[4-[3-(4-ethoxyanilino)propanoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-10-8-15(9-11-17)19-13-12-18(21)14-4-6-16(7-5-14)20-25(2,22)23/h4-11,19-20H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFFBNSGBXZISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-Ethoxyanilino)propanoyl]phenyl}methanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.